

Technical Support Center: Enhancing ERX-41 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ERX-41

Cat. No.: B10854107

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the experimental compound **ERX-41** in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is **ERX-41** and what is its mechanism of action?

A1: **ERX-41** is an orally active, stereospecific small molecule that has shown promise in killing a range of hard-to-treat cancers. Its primary mechanism of action involves binding to and inactivating lysosomal acid lipase A (LIPA), a protein involved in protein folding within the endoplasmic reticulum (ER). This inactivation leads to increased ER stress, ultimately causing cancer cell death. **ERX-41** has demonstrated efficacy against various cancer types with elevated ER stress, including triple-negative breast cancer, glioblastoma, pancreatic, and ovarian cancers, in both cell lines and mouse models.

Q2: What is known about the existing oral bioavailability of **ERX-41** in animal studies?

A2: Studies have shown that **ERX-41** is orally active and can effectively shrink tumors in mice when administered orally. Pharmacokinetic studies in mice with MDA-MB-231 xenografts indicated that after a single oral or intraperitoneal dose of 10 mg/kg, **ERX-41** was detectable in the tumors within 1.5 hours. While these findings confirm oral absorption, detailed quantitative data on its absolute bioavailability is not readily available in the public domain.

Q3: What are the potential reasons for low or variable bioavailability of **ERX-41**?

A3: As a small molecule, **ERX-41**'s bioavailability can be influenced by several factors common to this class of compounds. Given its solubility in DMSO, it may have low aqueous solubility, a common hurdle for oral drug absorption. Other potential factors could include:

- Poor aqueous solubility: Limited dissolution in gastrointestinal fluids can be a rate-limiting step
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com